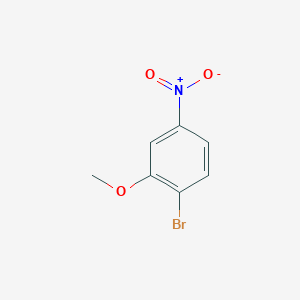

2-Bromo-5-nitroanisole

Beschreibung

Contextualization of Halogenated Nitroaromatic Anisoles within Contemporary Organic Synthesis and Chemical Research

Halogenated nitroaromatic anisoles are a class of organic compounds characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3), a nitro group (-NO2), and one or more halogen atoms. These functionalities impart a unique electronic character to the aromatic ring, making them valuable intermediates in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methoxy group and the halogen, allows for a high degree of control in various chemical transformations.

In modern organic synthesis, these compounds serve as key building blocks for the construction of more complex molecular architectures. nih.gov They are particularly important in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of multiple reactive sites on the aromatic ring enables a diverse range of reactions, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various cross-coupling reactions.

Evolution of Research on Anisole (B1667542) Derivatives and Halogenated Nitroaromatics

Research into anisole derivatives has a long history, driven by their natural occurrence and their utility as synthetic precursors. The methoxy group is a powerful ortho-, para-director in electrophilic aromatic substitution, a property that has been extensively exploited in organic synthesis. Early research focused on understanding the fundamental reactivity of the anisole ring system.

The introduction of halogens and nitro groups onto the anisole framework marked a significant evolution in the field. The development of reliable nitration and halogenation techniques allowed for the preparation of a wide array of substituted anisoles. Research in the mid to late 20th century delved into the mechanistic aspects of reactions involving these compounds, particularly nucleophilic aromatic substitution, where the interplay of the different substituents was elucidated. More recent research has focused on the application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to further expand the synthetic utility of halogenated nitroaromatic anisoles. The selective reduction of the nitro group in the presence of a halogen has also been a significant area of investigation, enabling the synthesis of halogenated anilines, which are themselves important synthetic intermediates.

Identification of Key Research Gaps and the Academic Significance of Investigating 2-Bromo-5-nitroanisole

Despite the general understanding of halogenated nitroaromatic compounds, specific isomers often present unique properties and reactivities that warrant detailed investigation. In the case of this compound, while its synthesis and basic properties are documented, a comprehensive exploration of its synthetic potential remains somewhat limited in the mainstream literature.

Key research gaps include:

A systematic study of its reactivity profile: While it is known to undergo nucleophilic substitution, a detailed kinetic and mechanistic investigation of its reactions with a wide range of nucleophiles is not extensively documented. ontosight.ai

Exploration of its utility in the synthesis of novel bioactive molecules: Although it has been used as an intermediate in the synthesis of some biologically active compounds, its full potential as a scaffold for drug discovery is yet to be unlocked. nih.gov

Development of more efficient and sustainable synthetic routes: The current synthesis typically involves classical nitration and bromination reactions. The development of greener and more atom-economical methods for its preparation would be a valuable contribution. ontosight.ai

Detailed spectroscopic and crystallographic characterization: While basic data is available, a comprehensive analysis of its solid-state structure and a full assignment of its spectroscopic data would be beneficial for future research.

The academic significance of investigating this compound lies in its potential to fill these gaps. A thorough understanding of its chemistry could lead to the development of new synthetic methodologies and the discovery of novel molecules with important biological activities.

Articulation of Research Objectives and Central Thesis for Scholarly Inquiry

The central thesis of this article is that this compound is a versatile and underexplored chemical entity whose detailed investigation can significantly contribute to the fields of organic synthesis and medicinal chemistry. The primary objectives of this scholarly inquiry are to:

Systematically present the known physicochemical and spectroscopic properties of this compound.

Detail the established synthetic routes to this compound and its known chemical reactions.

Highlight its application as a key intermediate in the synthesis of biologically active molecules, with a focus on recent research findings.

Identify and articulate the remaining research questions and future directions for the study of this compound.

By achieving these objectives, this article aims to provide a comprehensive and authoritative resource for researchers interested in the chemistry and applications of this compound.

Data on this compound

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₃ | ontosight.aiuni.lu |

| Molecular Weight | 232.03 g/mol | uni.lubldpharm.com |

| Appearance | Yellow to light brown crystalline powder or solid. | ontosight.aiavantorsciences.com |

| Melting Point | 99-106 °C | avantorsciences.commyskinrecipes.com |

| Boiling Point | Not available | bldpharm.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | ontosight.ai |

Spectroscopic Data

| Technique | Data | Source(s) |

| Infrared (IR) Spectrum | Conforms to structure, with expected peaks for C-Br, C-O, and NO₂ functional groups. | avantorsciences.commyskinrecipes.com |

| Nuclear Magnetic Resonance (NMR) | Predicted spectra are available. | bldpharm.com |

| Mass Spectrometry (MS) | Predicted m/z values are available. | uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKADLOYTKVXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228070 | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77337-82-7 | |

| Record name | 1-Bromo-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77337-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77337-82-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55S5YMP2XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Reaction Pathways of 2 Bromo 5 Nitroanisole

Established and Novel Synthetic Routes for 2-Bromo-5-nitroanisole and Structurally Related Anisole (B1667542) Derivatives

The preparation of this compound, a key intermediate in organic synthesis, relies on the strategic functionalization of an aromatic ring. innospk.com Methodologies are designed to control the placement of the bromo and nitro substituents by leveraging their respective directing effects in electrophilic aromatic substitution reactions.

The nitration of anisole is a classic example of electrophilic aromatic substitution where the methoxy (B1213986) (-OCH₃) group, a potent activating group, directs incoming electrophiles to the ortho and para positions. The reaction typically employs a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.com

The ratio of ortho to para isomers is highly dependent on the reaction conditions, including the solvent and the specific nitrating agent used. researchgate.net While the para position is sterically less hindered, the ortho position is statistically favored. Solvents have been observed to strongly influence this positional selectivity; for example, the ortho/para ratio remains relatively constant in nonpolar solvents but varies significantly in polar solvents. researchgate.net Research has shown that high regioselectivity for ortho-para substitution is maintained across nitrating systems of varying reactivity, with meta substitution remaining minimal (typically less than 2% for anisole). nih.govpnas.org

Novel methods aim to enhance para-selectivity. One such approach involves using dinitrogen pentoxide (N₂O₅) in the presence of a solid, small-pore acidic aluminosilicate (B74896) zeolite catalyst, which can yield a product with a very high proportion of the para-nitro isomer. google.com Another study demonstrated that co-acid-free aqueous nitric acid can achieve effective nitration of anisole with high para-selectivity (80%). frontiersin.org

| Nitrating System | Solvent | Key Findings on Regioselectivity | Reference |

|---|---|---|---|

| 70% HNO₃ | Nonpolar (e.g., n-heptane, cyclohexane) | Ortho/para ratio is nearly constant (~1.2). Better conversions and yields obtained. | researchgate.net |

| 70% HNO₃ | Polar | Ortho/para ratio varies considerably. | researchgate.net |

| Aqueous (15.8 M) HNO₃ | Water (co-acid free) | High para-selectivity (80%) with a 95% overall yield. | frontiersin.org |

| N₂O₅ | Not specified | Catalyzed by small-pore acidic zeolite, produces a very high proportion of the para-isomer. | google.com |

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov For activated aromatic systems like anisole, the reaction proceeds readily. However, controlling regioselectivity to favor a specific isomer over the ortho/para mixture is a significant challenge. wku.edu Classical methods often use molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃. fiveable.me

Modern synthetic chemistry has focused on developing milder and more selective brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent, often in conjunction with a catalyst or a specific solvent system to enhance selectivity. wku.edu For instance, NBS in concentrated sulfuric acid has been used for the monobromination of deactivated aromatic compounds. organic-chemistry.org Zeolites have also been employed to induce high para-selectivity in the bromination of certain substrates. nih.gov Another approach uses bromodimethylsulfonium bromide, generated in situ from dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid, which acts as a milder and more selective reagent than elemental bromine. acs.org

| Brominating Agent/System | Substrate Type | Selectivity/Advantage | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS)/Silica Gel | General Aromatic Compounds | Good for regioselective brominations. | nih.gov |

| Tetraalkylammonium tribromides | Phenols | Highly para-selective. | nih.gov |

| NBS in conc. H₂SO₄ | Highly deactivated aromatics | Provides good yields of monobrominated products under mild conditions. | organic-chemistry.org |

| Bromodimethylsulfonium bromide (in situ) | General Aromatic Compounds | Milder and more selective than Br₂. | acs.org |

| Ammonium (B1175870) bromide/Oxone | Activated aromatic compounds | Selective monobromination at ambient temperature without a catalyst. | organic-chemistry.org |

The synthesis of this compound is a multi-step process where the order of reactions is paramount to achieving the desired substitution pattern. lumenlearning.comvapourtec.com The directing effects of the substituents dictate the outcome of each subsequent electrophilic substitution step.

A common and logical route begins with anisole.

Nitration of Anisole: Anisole is first nitrated to produce a mixture of 2-nitroanisole (B33030) and 4-nitroanisole (B1192098). The para-isomer, 4-nitroanisole, is typically the major product and can be separated from the ortho-isomer.

Bromination of 4-Nitroanisole: The separated 4-nitroanisole is then subjected to bromination. In this step, the directing effects of the two existing substituents must be considered. The methoxy (-OCH₃) group is a strong activator and an ortho, para-director. The nitro (-NO₂) group is a strong deactivator and a meta-director. Both groups direct the incoming bromine electrophile to the same position: the position ortho to the methoxy group is also meta to the nitro group. This concerted directing effect leads to the formation of this compound with high regioselectivity.

An alternative divergent approach could start with a different precursor, such as bromobenzene. A patented method describes the synthesis of 2-bromo-5-nitrophenylamine starting from the nitration of bromobenzene, followed by further transformations. google.com This highlights that synthetic routes can be designed from various readily available starting materials, with each pathway requiring careful planning to navigate the regiochemical challenges. libretexts.org

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the underlying mechanisms of electrophilic aromatic substitution is crucial for predicting and controlling the outcomes of synthetic reactions. The stability of the reaction intermediates is the key factor that determines both the reaction rate and the regioselectivity.

Both nitration and bromination of anisole derivatives proceed via the general mechanism of electrophilic aromatic substitution (EAS). masterorganicchemistry.com This mechanism can be broken down into three key steps: byjus.com

Generation of the Electrophile: A strong electrophile is generated. For nitration, nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). byjus.com For bromination, a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can attack the aromatic ring. fiveable.melibretexts.org

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile. This is the rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized carbocation known as the arenium ion or sigma complex. fiveable.melibretexts.org The positive charge in this intermediate is delocalized over the remaining carbon atoms of the ring. fiveable.me

Deprotonation and Restoration of Aromaticity: A weak base (e.g., HSO₄⁻ or FeBr₄⁻) removes a proton from the carbon atom that bears the new substituent. This final, rapid step restores the stable aromatic π-system and yields the substituted product. fiveable.melibretexts.org

This mechanistic pathway is fundamental to a wide range of reactions on aromatic rings, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com

The position of substitution on an already substituted benzene (B151609) ring is determined by the electronic and steric properties of the existing substituent(s). vanderbilt.edu Substituents influence the regioselectivity by stabilizing or destabilizing the arenium ion intermediate formed during the reaction. libretexts.org

Electronic Effects: These are divided into inductive and resonance effects.

Activating Groups (-OCH₃): The methoxy group in anisole is a strong activating group. While it is inductively electron-withdrawing due to the oxygen's electronegativity, its resonance effect is far more significant. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density, particularly at the ortho and para positions. askfilo.com This donation of electron density stabilizes the positive charge of the arenium ion when the attack occurs at these positions, thus lowering the activation energy for ortho and para substitution. libretexts.orgaskfilo.com

Deactivating Groups (-NO₂, -Br): The nitro group is strongly deactivating due to both a powerful electron-withdrawing inductive effect and a resonance effect that pulls electron density out of the ring. This makes the ring less nucleophilic and slows down the rate of EAS. It preferentially directs incoming electrophiles to the meta position because ortho and para attack would place a positive charge on the carbon adjacent to the positively charged nitrogen atom of the nitro group, a highly unfavorable electrostatic arrangement. vanderbilt.edu Halogens like bromine are deactivating due to their strong inductive effect but are ortho, para-directing because their lone pairs can participate in resonance to stabilize the arenium ion, similar to the methoxy group but to a much lesser extent. libretexts.org

Steric Effects: The physical size of a substituent can hinder the approach of an electrophile to the adjacent ortho positions. For anisole, the methoxy group is relatively small, but bulkier nitrating or brominating agents may show a preference for the less hindered para position. nih.gov

In the synthesis of this compound from 4-nitroanisole, the powerful ortho, para-directing effect of the activating methoxy group and the meta-directing effect of the deactivating nitro group work in concert, both favoring substitution at the C2 position, leading to a high yield of the desired product.

Derivatization and Functional Group Transformation Reactions of this compound

The chemical reactivity of this compound is principally dictated by the interplay between its three functional components: the aromatic ring, the bromine substituent, and the nitro group. The methoxy group, being electron-donating, also influences the electron distribution within the ring, though its impact is often overshadowed by the powerful effects of the nitro group. This section explores the key transformation reactions of this compound, focusing on nucleophilic aromatic substitution at the carbon bearing the bromine atom and the selective reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing group, such as the nitro group, renders the aromatic ring of this compound susceptible to attack by nucleophiles. This reactivity facilitates nucleophilic aromatic substitution (SNAr), a process where a nucleophile displaces a leaving group, in this case, the bromide ion.

The bromine atom in this compound can be displaced by a variety of strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom attached to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored upon the expulsion of the bromide ion.

Common classes of nucleophiles that participate in these reactions include:

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can replace the bromine to form the corresponding methoxy derivative.

Nitrogen Nucleophiles: Both primary and secondary amines, such as piperidine (B6355638) or various anilines, are effective nucleophiles, leading to the formation of N-substituted aniline (B41778) derivatives.

Sulfur Nucleophiles: Thiolates, derived from thiols, are also potent nucleophiles that can displace the bromide to yield thioethers.

The efficiency of these reactions is influenced by factors such as the nucleophilicity of the attacking species, the solvent, and the reaction temperature. While specific kinetic data for this compound is not extensively compiled in single sources, the general reactivity patterns for activated aryl halides are well-established. The table below illustrates the expected outcomes with representative nucleophiles based on known SNAr chemistry.

| Nucleophile | Reagent Example | Product Structure | Product Name | Typical Conditions |

|---|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH3) | 1,2-Dimethoxy-4-nitrobenzene | Methanol (solvent), heat | |

| Piperidine | Piperidine | 1-(2-Methoxy-4-nitrophenyl)piperidine | Heat, often in a polar aprotic solvent (e.g., DMF) or neat | |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-Methoxy-4-nitro-1-(phenylthio)benzene | Polar aprotic solvent (e.g., DMF, DMSO) |

The feasibility and rate of the SNAr reaction on this compound are critically dependent on the activating effect of the nitro group. Aromatic halides without such activating groups are generally inert to nucleophilic substitution. The nitro group facilitates the reaction in two primary ways:

Inductive and Resonance Electron Withdrawal: The nitro group is a powerful electron-withdrawing group, acting through both inductive effects (due to the high electronegativity of nitrogen and oxygen) and resonance effects. This withdrawal of electron density makes the aromatic ring electron-deficient (electrophilic) and more susceptible to attack by a nucleophile.

Selective Reduction Chemistry of the Nitro Group

The reduction of the nitro group in this compound to an aromatic amine (4-bromo-3-methoxyaniline) is a synthetically valuable transformation. However, this reaction presents a significant chemoselectivity challenge: the potential for hydrodehalogenation, where the carbon-bromine bond is also cleaved, leading to the formation of undesired byproducts like 3-methoxyaniline. Therefore, the choice of reducing agent and reaction conditions is crucial.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Heterogeneous Catalysts: These are catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They are advantageous due to their ease of separation and potential for recycling. Common choices include:

Palladium on Carbon (Pd/C): A highly active and common catalyst for nitro group reduction. However, it is also known to be effective for hydrogenolysis of C-X bonds, which can lead to significant hydrodehalogenation. nih.gov

Platinum on Carbon (Pt/C): Often provides better selectivity for nitro group reduction in the presence of halogens compared to palladium.

Raney Nickel: A fine-grained nickel-aluminium alloy, is another effective catalyst for hydrogenating nitro groups. asianpubs.orgchemicalbook.comstudy.com It is often used with hydrogen gas or in catalytic transfer hydrogenation.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While less common for this specific transformation on an industrial scale, catalysts like Wilkinson's catalyst can be used for hydrogenations, though their application is more specialized. Catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium formate (B1220265) in conjunction with a catalyst (e.g., Raney Nickel, Pd/C), is another effective method that avoids the need for high-pressure hydrogen gas. rsc.orgeurekaselect.com

Achieving a high yield of the desired 4-bromo-3-methoxyaniline (B105682) requires careful selection of the reduction method to suppress the cleavage of the C-Br bond.

Several strategies have been developed to enhance chemoselectivity:

Catalyst Selection: As mentioned, platinum-based catalysts are often preferred over palladium catalysts for the reduction of halogenated nitroaromatics to minimize dehalogenation. Specialized catalysts, such as certain Raney-type preparations containing promoters like molybdenum, have also been developed for the selective hydrogenation of halonitroaromatic compounds. orientjchem.org

Catalyst Poisons: The activity of a catalyst can be modified by adding a "poison" that selectively inhibits undesired side reactions. For example, adding pyridine (B92270) to a Pd/C-catalyzed hydrogenation can suppress hydrogenolysis pathways while still allowing for the reduction of the nitro group. nih.gov

Chemical Reductants: Non-catalytic methods can offer excellent chemoselectivity.

Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce nitroarenes. However, its reactivity is significantly enhanced by the addition of transition metal salts, such as nickel(II) chloride (NiCl₂). The NaBH₄/NiCl₂ system is known to efficiently reduce nitroarenes to amines at room temperature, often with good tolerance for halogen substituents. asianpubs.org

Metal Sulfides: Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) are classic choices for the chemoselective reduction of dinitroaromatic compounds (Zinin reduction), but they can also be applied to mononitro compounds. A patented method for preparing 3-bromo-4-methoxyaniline (B105698) involves the reduction of the corresponding nitro compound using sodium sulfide in water at elevated temperatures, achieving good yields. google.com

The following table summarizes various methods for the reduction of aryl nitro groups and their general applicability to halogenated substrates like this compound.

| Method | Reagents/Catalyst | Typical Product | Selectivity/Remarks | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-Bromo-3-methoxyaniline + 3-Methoxyaniline | High activity, but risk of hydrodehalogenation. | nih.gov |

| Catalytic Hydrogenation | H₂, Pt/C | 4-Bromo-3-methoxyaniline | Generally better selectivity than Pd/C, less hydrodehalogenation. | - |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Raney Nickel | 4-Bromo-3-methoxyaniline | Avoids high-pressure H₂; generally good selectivity. | rsc.orgeurekaselect.com |

| Metal Hydride System | NaBH₄, NiCl₂·6H₂O | 4-Bromo-3-methoxyaniline | Rapid reaction at room temperature; good chemoselectivity. | asianpubs.org |

| Sulfide Reduction | Na₂S | 4-Bromo-3-methoxyaniline | Classic method, good for preserving halogen substituents. | google.com |

Exploration of Alternative Reductive Methodologies

The reduction of the nitro group in this compound to the corresponding amine is a critical transformation, opening pathways to a variety of functionalized aniline derivatives. While classical methods like catalytic hydrogenation with palladium on carbon (Pd/C) are effective, the presence of a bromine atom necessitates the exploration of alternative, chemoselective reductive methodologies to prevent undesired hydrodehalogenation. nih.govnih.gov A range of reagents and catalytic systems have been developed to achieve this selective transformation, offering varying degrees of efficiency, substrate tolerance, and operational simplicity.

One of the most common strategies involves the use of metals in acidic media. masterorganicchemistry.com Reagents such as iron (Fe) powder in the presence of acetic acid or ammonium chloride, and tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol (B145695), are widely employed for the reduction of aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally mild and cost-effective, often providing high yields of the desired amine without affecting the halogen substituent. For instance, the use of iron under acidic conditions provides a mild method for reducing nitro groups to amines in the presence of other reducible groups. commonorganicchemistry.com Similarly, tin(II) chloride is a mild reagent for reducing nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com

Catalytic transfer hydrogenation represents another powerful technique. This method avoids the need for high-pressure hydrogen gas by utilizing hydrogen donors like hydrazine hydrate, formic acid, or sodium hypophosphite in the presence of a catalyst. google.com Palladium on carbon can be used with hydrazine hydrate, and by carefully controlling reaction conditions such as temperature, selective reduction of the nitro group can be achieved over hydrodehalogenation. nih.gov For substrates where dehalogenation is a concern, Raney nickel can be a suitable alternative to Pd/C. commonorganicchemistry.com Furthermore, sulfided platinum catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of activated heteroaryl halides, suggesting their potential applicability for this compound. nih.gov

Recent advancements have also focused on metal-free reduction methods. Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in aqueous or alcoholic solutions can selectively reduce nitro groups, particularly in dinitroarenes, and are compatible with a range of functional groups. wikipedia.org Additionally, methodologies employing tetrahydroxydiboron (B82485) [B₂(OH)₄] as a reductant in the presence of an organocatalyst have demonstrated rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating sensitive functional groups including halogens. acs.org

The choice of the reductive methodology is dictated by the desired outcome, the scale of the reaction, and the presence of other functional groups in the molecule. The following table summarizes some of the alternative reductive methodologies applicable to this compound.

| Reagent/Catalyst | Reaction Conditions | Advantages | Potential Limitations |

| Fe / NH₄Cl or AcOH | Aqueous or alcoholic solvent, heat | Cost-effective, mild, high chemoselectivity | Heterogeneous reaction, potential for iron sludge waste |

| SnCl₂ / HCl or EtOH | Alcoholic solvent, room temperature or heat | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts required, workup can be tedious |

| H₂NNH₂·H₂O / Pd/C | Alcoholic solvent, controlled temperature | Efficient, uses a common catalyst | Risk of hydrodehalogenation if not controlled properly |

| Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solvent, heat | Inexpensive, can be selective | Can generate odorous byproducts, may require careful pH control |

| B₂(OH)₄ / Organocatalyst | Room temperature | Metal-free, highly chemoselective, rapid | Higher cost of reagents compared to classical methods |

Diverse Functional Group Manipulations

The presence of both a methoxy group and a bromine atom on the aromatic ring of this compound allows for a diverse range of functional group manipulations, providing access to a wide array of substituted aromatic compounds. These transformations can be broadly categorized into reactions involving the methoxy group and cross-coupling reactions mediated by the bromine moiety.

Chemical Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) in this compound is an electron-donating group, which influences the reactivity of the aromatic ring. While generally stable, the methoxy group can undergo cleavage under specific and often harsh conditions to yield the corresponding phenol.

The most common method for the cleavage of aryl methyl ethers is treatment with strong protic acids, particularly hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.comdoubtnut.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the iodide ion on the methyl group in an Sₙ2 fashion, leading to the formation of 4-bromo-3-nitrophenol (B1287763) and methyl iodide. masterorganicchemistry.com The use of hydrobromic acid (HBr) is also possible but is generally less reactive than HI.

Reaction Scheme for Ether Cleavage:

This compound + HI → 4-Bromo-3-nitrophenol + CH₃I

It is important to note that the cleavage of the aryl-oxygen bond is significantly more difficult due to the higher bond strength of the sp²-hybridized carbon-oxygen bond and is not typically observed under these conditions. masterorganicchemistry.com Alternative reagents for ether cleavage include boron tribromide (BBr₃), which is a powerful Lewis acid that can effect demethylation at lower temperatures compared to strong acids.

These ether cleavage reactions are valuable for introducing a hydroxyl group, which can then be used for further functionalization, such as in the synthesis of esters, ethers, or as a directing group in subsequent electrophilic aromatic substitution reactions.

Cross-Coupling Reactions Mediated by the Bromine Moiety

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the formation of biaryl compounds. This compound can be coupled with various aryl or heteroaryl boronic acids to generate substituted 2-methoxy-4-nitrobiphenyl (B8772672) derivatives. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction's tolerance to different functional groups. mdpi.com

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com this compound can react with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce a substituted vinyl group at the 2-position of the anisole ring. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This reaction allows for the direct introduction of an amino group at the 2-position of this compound, providing access to a wide range of N-substituted 2-methoxy-4-nitroanilines. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a broad range of amines. wikipedia.org

The following table provides a summary of these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl compounds |

| Heck-Mizoroki Reaction | Alkene | Pd(OAc)₂ or PdCl₂ with a phosphine ligand, Base (e.g., Et₃N, K₂CO₃) | Substituted alkenes |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized phosphine ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOtBu, K₃PO₄) | Aryl amines |

These diverse functional group manipulations underscore the synthetic utility of this compound as a versatile building block in the synthesis of complex organic molecules for various applications.

Advanced Analytical and Spectroscopic Methodologies for the Investigation of 2 Bromo 5 Nitroanisole

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable for the analysis of nitroaromatic compounds like 2-bromo-5-nitroanisole. They provide the means to separate the analyte from impurities and quantify its presence with high precision.

Gas Chromatography (GC) and Coupled Mass Spectrometry (GC-MS) in Nitro Compound Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound. When coupled with a mass spectrometer (MS), GC-MS becomes a definitive tool for both separation and identification. wikipedia.orgscioninstruments.com The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase in a capillary column and an inert carrier gas. scioninstruments.comthermofisher.com

For nitroaromatics, GC methods often employ detectors like the electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are highly sensitive to electronegative compounds. epa.gov However, coupling with MS provides unparalleled specificity. wikipedia.org In GC-MS, after chromatographic separation, molecules are ionized, typically by electron impact (EI), causing them to fragment in predictable patterns. scioninstruments.com The mass-to-charge ratio of these fragments creates a unique mass spectrum, which serves as a molecular fingerprint for identification. wikipedia.org

Common fragmentation patterns for nitroaromatic compounds in EI-MS include the loss of functional groups such as NO₂ (loss of 46 Da), NO (loss of 30 Da), and sometimes OH (loss of 17 Da) through rearrangement processes. rsc.orglibretexts.org The molecular ion peak, while not always the most abundant, is crucial for determining the molecular weight. The high temperatures used in the GC injection port can sometimes cause thermal degradation of analytes, which must be considered during method development. wikipedia.org

Table 1: Typical GC-MS Parameters and Expected Fragmentation for Nitroaromatic Compounds

| Parameter | Typical Setting/Observation | Relevance to this compound |

| Column | RTx-5MS (60 m x 0.25 mm ID, 0.25 µm film) or similar non-polar column | Provides good separation for semi-volatile aromatic compounds. |

| Injector Temp. | 270-300°C | Ensures efficient volatilization, but must be optimized to prevent thermal degradation. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |

| Expected Fragments | [M]⁺, [M-NO₂]⁺, [M-NO]⁺, [M-OCH₃]⁺, [M-Br]⁺ | The mass spectrum would be expected to show the molecular ion and fragments corresponding to the loss of the nitro group, methoxy (B1213986) group, and bromine atom. |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection for Nitroaromatic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds, many of which are thermally sensitive or not sufficiently volatile for GC. epa.gov The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. uhplcs.com For nitroaromatics, reversed-phase HPLC, typically using a C18 or phenyl-hydride stationary phase, is common. mtc-usa.comresearchgate.net

The presence of the nitro group and the aromatic ring in this compound makes it an excellent candidate for Ultraviolet (UV) detection. These structural features act as chromophores, absorbing light in the UV-visible region. A common wavelength for monitoring nitroaromatic compounds is 254 nm, which provides good sensitivity. mtc-usa.comnih.gov The retention time—the time it takes for the analyte to pass through the column—is a key parameter for identification under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature). uhplcs.com

Table 2: Example HPLC-UV Conditions for Nitroaromatic Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 or Phenyl Hydride | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water mtc-usa.comnih.gov | Allows for the elution of a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 - 1.3 mL/min mtc-usa.comnih.gov | Controls the speed of the analysis and affects resolution. |

| Detection | UV at 254 nm mtc-usa.comnih.gov | The nitroaromatic functional group provides strong absorbance at this wavelength for sensitive detection. |

| Retention Time | Analyte-specific | Used for qualitative identification by comparison to a standard. |

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For enhanced resolution, speed, and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems use columns packed with smaller particles (<2 µm) and operate at higher pressures than traditional HPLC. measurlabs.com This results in sharper peaks and significantly shorter analysis times, which is advantageous for high-throughput screening and the analysis of complex mixtures. coresta.orgvt.edu

When coupled with mass spectrometry, LC-MS provides highly selective and sensitive detection, making it ideal for trace analysis. researchgate.net Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion (e.g., [M-H]⁻ in negative ion mode). researchgate.netnih.gov For nitroaromatics like this compound, which contain electronegative groups, negative-ion ESI is often preferred as it can provide superior sensitivity. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance specificity by selecting the molecular ion and fragmenting it to produce characteristic product ions, a technique known as multiple reaction monitoring (MRM). researchgate.net

Strategies for Enhancing Mass Spectrometric Detection Sensitivity of Nitroaromatics

Several strategies can be employed to improve the detection sensitivity of nitroaromatic compounds by mass spectrometry:

Negative Ion Mode: Nitroaromatic compounds are highly electronegative due to the electron-withdrawing nature of the nitro group. This makes them particularly amenable to analysis in negative ion mode using techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI). nih.govrsc.org In this mode, the molecule can be deprotonated to form [M-H]⁻ or can capture an electron to form a radical anion [M]⁻•. nih.gov This often results in lower background noise and higher sensitivity compared to positive ion mode.

Choice of Ionization Source: While ESI is widely used, APCI can be more effective for less polar nitroaromatics. rsc.org Atmospheric Pressure Photoionization (APPI) is another alternative that has shown high sensitivity for certain organic explosives.

Adduct Formation: In some cases, the formation of adducts with ions present in the mobile phase (e.g., formate (B1220265) [M+HCOO]⁻ or acetate [M+CH₃COO]⁻) can produce stable ions with high signal intensity.

Tandem Mass Spectrometry (MS/MS): As mentioned, using MS/MS techniques like MRM dramatically increases the signal-to-noise ratio by filtering out chemical background. researchgate.net The instrument is set to monitor a specific fragmentation reaction unique to the target analyte, providing both high selectivity and sensitivity. nih.gov

Spectroscopic Investigations for Comprehensive Structural Elucidation and Electronic State Analysis

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Dynamics, including Torsional Barrier Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. ultraphysicalsciences.orgnih.gov Both techniques probe the vibrational modes of molecules, but they operate on different principles and have different selection rules, often providing complementary information.

For this compound, IR and Raman spectra would reveal characteristic vibrational frequencies corresponding to its specific functional groups. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that show good agreement with experimental data. nih.gov

Table 3: Key Vibrational Modes for this compound

Beyond simple functional group identification, vibrational spectroscopy can be used to study conformational dynamics. The rotation of the methoxy group (-OCH₃) relative to the benzene (B151609) ring is subject to a rotational or torsional barrier. acs.orgibm.com This rotation can be studied by analyzing low-frequency vibrations in the far-IR or Raman spectra. Quantum chemical calculations are often used in conjunction with experimental data to model the potential energy surface of this rotation and determine the energy barrier between different conformational states. nih.govmdpi.comrsc.org These studies provide insight into the molecule's flexibility and preferred three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be unambiguously established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display a characteristic splitting pattern dictated by the substitution on the benzene ring. The proton ortho to the nitro group and meta to the bromo group (H-6) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton ortho to both the methoxy and bromo groups (H-3) would also be significantly influenced. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the bromine (C-2) and the carbon attached to the nitro group (C-5) will be significantly affected by these substituents. The carbon bearing the methoxy group (C-1) will also have a characteristic chemical shift. Studies on various substituted anisoles have established a reliable basis for predicting these chemical shifts, demonstrating how substituent effects are generally additive. cdnsciencepub.com The electron-withdrawing nitro group will cause a downfield shift for the carbons it is attached to and those in conjugation, while the methoxy group will have a shielding effect on the ortho and para positions.

The following tables present the predicted NMR data for this compound, based on established substituent effects in substituted benzene derivatives.

Predicted ¹H NMR Data for this compound (in CDCl₃, at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | ~3.95 | Singlet (s) | N/A |

| H-3 | ~7.20 | Doublet (d) | ~9.0 |

| H-4 | ~8.05 | Doublet of Doublets (dd) | ~9.0, 2.5 |

| H-6 | ~8.45 | Doublet (d) | ~2.5 |

Predicted ¹³C NMR Data for this compound (in CDCl₃, at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | ~56.5 |

| C-1 | ~155.0 |

| C-2 | ~113.0 |

| C-3 | ~116.0 |

| C-4 | ~126.0 |

| C-5 | ~141.0 |

| C-6 | ~130.0 |

Electronic Spectroscopy (UV-Visible) for Characterization of Electronic Transitions and Conjugation Patterns

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule. For this compound, the absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in the molecule—the nitro-substituted benzene ring—are responsible for its characteristic absorption spectrum.

The spectrum is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands. For nitroaromatic compounds, these bands are often observed in the 200-300 nm region. libretexts.org

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as one of the lone pairs on the oxygen atoms of the nitro group, to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. youtube.com

The presence of the methoxy (-OCH₃), bromo (-Br), and nitro (-NO₂) groups on the anisole (B1667542) ring influences the energy of these transitions. The methoxy group, an auxochrome, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. The nitro group, a strong chromophore, significantly extends the conjugation and is primarily responsible for the absorption characteristics. The interplay of these substituents dictates the precise λ_max (wavelength of maximum absorbance) and molar absorptivity (ε) values. For instance, studies on nitroaromatics show that the position of the nitro group and the presence of other functional groups influence their electronic spectra. researchgate.net

Advanced Diffraction Techniques for Solid-State Structural Determination

Diffraction techniques are paramount for determining the three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Diffraction Studies of Crystalline Phases and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a precise three-dimensional map of electron density within the crystal. excillum.comrigaku.com

From this data, a wealth of structural information can be derived, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's exact conformation in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, including the unit cell parameters and space group symmetry.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as C-H···O or Br···O contacts, which govern the crystal packing and influence the material's physical properties.

This technique is fundamental for unambiguously establishing the structure and for understanding how the molecules interact with each other in a crystalline environment. azolifesciences.commanchester.ac.uk

Neutron Diffraction Analysis for Atomic-Level Structural Insights

While X-ray diffraction scatters from electrons, neutron diffraction involves scattering from atomic nuclei. This fundamental difference makes neutron diffraction an exceptionally powerful complementary technique, particularly for locating light atoms like hydrogen. nih.gov X-rays are not adept at precisely locating hydrogen atoms due to their low electron density. spbu.ru

For this compound, a neutron diffraction study would provide critical insights that are difficult to obtain with X-rays:

Precise Hydrogen Atom Positions: The technique can accurately determine the positions of the hydrogen atoms on the aromatic ring and, most importantly, in the methyl group of the anisole moiety. This allows for an exact description of the methoxy group's orientation and conformation.

Analysis of Hydrogen Bonding: It provides unambiguous geometric details of any conventional or non-conventional hydrogen bonds, such as weak C-H···O interactions involving the nitro or methoxy oxygen atoms, which are crucial for the stability of the crystal structure.

Neutron diffraction is therefore the premier technique for obtaining a complete and highly accurate structural model of hydrogen-containing organic molecules. researchgate.net

Computational and Theoretical Investigations of 2 Bromo 5 Nitroanisole

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.commdpi.com For 2-Bromo-5-nitroanisole, DFT is instrumental in performing geometry optimization to find the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy state on the potential energy surface.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov This level of theory provides a robust balance between accuracy and computational cost for organic molecules. nih.govnih.gov Once the geometry is optimized, various electronic properties can be calculated. These studies help in understanding molecular stability and reactivity. mdpi.com For instance, the calculation of the Molecular Electrostatic Potential (MEP) map is a key application of DFT, which visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Note: The following data is a hypothetical representation to illustrate the output of a DFT calculation, as specific published values for this molecule are not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C-N | 1.47 Å | |

| N-O | 1.22 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-N | 118.9° | |

| O-N-O | 124.5° | |

| Dihedral Angle | C-C-O-C | 179.8° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. mdpi.com While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

These methodologies are particularly valuable for calculating precise electronic energies and characterizing excited states. For this compound, ab initio calculations could be used to refine the understanding of its electronic transitions, which is crucial for interpreting its UV-Visible spectrum. Time-Dependent DFT (TD-DFT) is another powerful tool often used for studying excited states and predicting absorption spectra. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilic nature. mdpi.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large energy gap implies higher stability and lower chemical reactivity. irjweb.com For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group would significantly influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

Note: This table provides an example of data generated from FMO analysis. Specific published values for this molecule are not available.

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -3.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.gov

Red regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms. For this compound, the oxygen atoms of the nitro group would be prominent negative sites. researchgate.net

Blue regions indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. The hydrogen atoms of the benzene (B151609) ring are typically positive sites. nih.gov

The MEP map provides a clear and intuitive guide to the reactive behavior of the molecule, highlighting where it is most likely to interact with other chemical species. researchgate.net

Other global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can also be calculated. mdpi.comnih.govirjweb.com These parameters provide a quantitative basis for comparing the reactivity of different molecules. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior on a timescale from picoseconds to microseconds. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water or an organic solvent, to mimic solution conditions. nih.gov The simulation would reveal:

Conformational Dynamics: How the molecule flexes and changes shape. Of particular interest would be the rotation around the C-O bond of the methoxy group and its preferred orientation relative to the benzene ring.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules through forces like hydrogen bonding or van der Waals interactions.

By analyzing the trajectory of the atoms over time, researchers can understand the flexibility of the molecule and its conformational preferences, which can influence its reactivity and biological activity. nih.gov

Theoretical Studies on Structure-Reactivity Relationships

Theoretical investigations into the structure-reactivity relationships of this compound and its derivatives are crucial for understanding their chemical behavior and potential applications. These studies often employ computational methods to correlate molecular structure with chemical reactivity and biological activity.

Development and Application of Quantitative Structure-Activity Relationships (QSAR) for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For nitroaromatic compounds, including derivatives related to this compound, QSAR studies have been instrumental in predicting their toxicity and other biological effects. nih.govnih.gov

The toxicity of nitroaromatic compounds is often linked to their hydrophobicity and electronic properties. nih.govnih.gov Hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (logP), governs the transport of the molecule to its site of action. Electronic parameters, such as the energy of the lowest unoccupied molecular orbital (E_LUMO), are indicative of a molecule's ability to accept electrons and undergo nitroreduction, a key step in the metabolic activation of many nitroaromatics to toxic species. nih.gov

A systematic review of QSAR studies on nitroaromatic compounds has highlighted several key molecular descriptors that are frequently used to model their toxic effects nih.gov:

Molecular Connectivity Indices (MCI): These topological descriptors encode information about the branching and connectivity of atoms within a molecule.

Lipophilic Parameter (logP): This parameter quantifies the hydrophobicity of a molecule.

Molecular Molar Refractive Index (MR): This descriptor relates to the volume and polarizability of a molecule.

Ionization Constant (pKa): This descriptor is important for compounds that can ionize, as it affects their absorption and distribution.

In a study on the toxicity of various nitroaromatic compounds against the ciliate Tetrahymena pyriformis, a Hierarchical Technology for QSAR (HiT QSAR) approach was employed. nih.gov This study included a diverse set of nitroaromatics and aimed to elucidate the influence of different substituents on their toxicity. nih.gov While this compound was not specifically included, a related compound, 4-bromo-2-fluoro-6-nitroanisole, was part of the dataset. nih.gov The models developed in such studies help in understanding the structural factors that contribute to the toxicity of this class of compounds.

The general approach in these QSAR studies involves the calculation of a wide range of molecular descriptors, followed by the use of statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build and validate the predictive models. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Category | Specific Descriptors | Relevance to Activity/Toxicity |

| Topological | Molecular Connectivity Index (MCI) | Describes molecular size, shape, and branching. |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting bioavailability. |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electrophilicity and potential for nitroreduction. |

| Steric | Molar Refractivity (MR) | Reflects molecular volume and polarizability. |

| Quantum Chemical | Dipole Moment (μ) | Indicates the polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to model reaction mechanisms. These methods can calculate the potential energy surface of a reaction, allowing for the determination of activation energies and reaction rates. For instance, quantum chemical studies on other nitroaromatic molecules have explored their reduction pathways, which are central to their biological activity and environmental fate.

The presence of both a bromine atom and a nitro group on the aromatic ring of this compound suggests several potential reaction pathways, including nucleophilic aromatic substitution (S_NAr) and reduction of the nitro group. Computational modeling can help to predict the most likely sites for nucleophilic attack and the relative energies of the transition states for different substitution patterns. The methoxy group also influences the electron distribution in the ring, thereby affecting its reactivity.

For example, quantum chemical calculations have been used to study the vibrational spectra and electronic properties of related molecules like p-(2-bromoethoxy) anisole (B1667542) and 2-bromo-5-nitrothiazole. tandfonline.comnih.govresearchgate.net These studies often involve optimizing the molecular geometry and calculating properties such as HOMO-LUMO energy gaps, which provide information about the molecule's reactivity. tandfonline.comnih.govresearchgate.net Similar computational approaches could be applied to this compound to elucidate its reaction mechanisms.

In Silico Assessments of Environmental Fate and Transformation Pathways (for related classes of compounds)

In silico methods are increasingly used to predict the environmental fate of chemicals, providing a cost-effective and ethical alternative to experimental testing. For nitroaromatic compounds, a class to which this compound belongs, these assessments are particularly important due to their widespread presence as environmental pollutants. nih.gov

The environmental fate of a chemical is determined by a combination of transport, transformation, and degradation processes. In silico tools can predict key properties that influence these processes, such as:

Biodegradability: Predicting whether a compound will be broken down by microorganisms.

Photodegradation: Assessing the likelihood of a compound being degraded by sunlight.

Hydrolysis: Determining the rate at which a compound reacts with water.

Sorption to soil and sediment: Predicting how a compound will partition between water and solid phases in the environment.

QSAR models are also employed in this context to predict the persistence, bioaccumulation, and toxicity (PBT) of compounds. For nitroaromatics, their environmental toxicity is a significant concern. nih.gov In silico models can predict the ecotoxicity of these compounds towards various organisms, such as algae, daphnids, and fish.

The transformation of nitroaromatic compounds in the environment often involves the reduction of the nitro group to an amino group, which can proceed through nitroso and hydroxylamino intermediates. These transformation products may have different toxicological profiles than the parent compound. Computational models can help to predict the likely transformation pathways and the properties of the resulting products.

Table 2: In Silico Endpoints for Environmental Fate Assessment of Nitroaromatic Compounds

| Environmental Process | Predicted Endpoint | Relevance |

| Persistence | Biodegradation half-life | Indicates how long the compound will remain in the environment. |

| Bioaccumulation | Bioconcentration Factor (BCF) | Predicts the potential for the compound to accumulate in organisms. |

| Toxicity | LC50/EC50 for aquatic organisms | Estimates the concentration that is lethal or has an effect on 50% of a test population. |

| Mobility | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Predicts the tendency of a compound to adsorb to soil and sediment. |

While specific in silico assessments for this compound are not extensively documented in publicly available literature, the methodologies developed for the broader class of nitroaromatic compounds are directly applicable. By using the chemical structure of this compound as input, these predictive models can provide valuable information about its likely environmental behavior and potential risks.

Research on Transformative Applications and Future Derivatization Potentials of 2 Bromo 5 Nitroanisole

Utility as a Versatile Synthetic Intermediate in Fine Chemical Synthesis

As a high-purity intermediate, 2-Bromo-5-nitroanisole is a foundational component in the synthesis of a wide array of fine chemicals. innospk.com Its defined chemical properties and stable solid state under typical conditions make it a reliable choice for controlled chemical reactions where precision is paramount. innospk.com

Precursor for Halogenated Anilines and other Nitrogen-Containing Aromatic Compounds

A primary application of this compound is in the synthesis of halogenated anilines. The selective catalytic reduction of the nitro group (-NO2) to an amino group (-NH2) is a widely used method to produce these anilines. researchgate.net This transformation is highly valuable as halogenated anilines are critical intermediates in the production of drugs, pesticides, herbicides, and pigments. researchgate.net In the case of this compound, the reduction of its nitro group yields 2-bromo-5-methoxyaniline (B1269708). This resulting compound retains the bromo and methoxy (B1213986) groups, which can be used for further chemical modifications, making it a valuable nitrogen-containing aromatic intermediate.

Building Block for the Synthesis of Pharmaceuticals and Agrochemicals

The molecular architecture of this compound makes it an important building block in the development of pharmaceuticals and agrochemicals. innospk.com The presence of the nitro group is particularly significant, as it is a well-established scaffold in medicinal chemistry, known to be a component in molecules with a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic properties. nih.govresearchgate.net

Derivatives of this compound are investigated for their potential to inhibit specific biological pathways. For instance, halogenated anilines, which can be synthesized from this compound, are used as precursors in the synthesis of potent enzyme inhibitors. Research has demonstrated the use of related bromo-aniline structures in the creation of substituted pyrrolo[2,3-d]pyrimidines, which act as multiple receptor tyrosine kinase inhibitors, a class of molecules crucial for anti-angiogenic cancer therapies. nih.gov Similarly, the synthesis of Bruton tyrosine kinase (BTK) inhibitors, a hopeful therapeutic approach for B-cell cancers and autoimmune disorders, can involve coupling reactions with bromo-substituted aromatic intermediates. mdpi.com

Intermediate in the Production of Advanced Dyes and Pigments

This compound also serves as an intermediate in the manufacturing of dyes and pigments. innospk.com The nitro group acts as a chromophore (a part of a molecule responsible for its color), while the potential to convert it into an amino group—an auxochrome—allows for the modification and intensification of the color. The bromine atom provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of colorants. innospk.comepa.gov Specifically, unsulfonated nitro-diarylamines are used as yellow and orange disperse dyes for synthetic fibers, and other unsulfonated nitro dyes are utilized as pigments. epa.gov

Exploration in Emerging Areas of Materials Science and Polymer Chemistry

The utility of this compound extends beyond traditional chemical synthesis into advanced materials science. innospk.comchemscene.com Its rigid aromatic core and reactive functional groups make it a suitable building block for creating novel materials with tailored properties. nbinno.com The compound is being explored for its potential role in the development of:

Polymer Materials : As a monomer or cross-linking agent in the synthesis of high-performance polymers. chemscene.com

Electronic Materials : Including organic light-emitting diode (OLED) materials, organic solar cell (OPV) materials, and organic transistor (OFET) materials. chemscene.com

Advanced Frameworks : Such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and separation. chemscene.com

Photonic and Optical Materials : Where its structure can be incorporated into molecules designed to interact with light. chemscene.com

Research into Biological Activities and Medicinal Chemistry Potential

Nitro-containing compounds are a significant area of focus for medicinal chemists due to their wide range of biological activities. nih.govresearchgate.net The nitro group is an efficient scaffold when synthesizing new bioactive molecules and can function as a pharmacophore. researchgate.net Its strong electron-withdrawing properties can alter the polarity and stereochemistry of a molecule, which in some cases favors interactions with nucleophilic sites within protein structures, leading to the inhibition of enzymes or other targeted biological effects. nih.gov

Design and Synthesis of Derivatives for Targeted Biological Pathways

Researchers utilize this compound as a starting scaffold to design and synthesize libraries of novel derivative compounds for biological screening. By strategically modifying the bromo and nitro groups, chemists can generate a diverse set of molecules to test as inhibitors of specific biological pathways implicated in disease.